6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one
Description
6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a pyridine ring and substituted with diphenyl groups
Properties
Molecular Formula |
C25H18N2OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-(4,6-diphenylpyridin-2-yl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C25H18N2OS/c28-25-16-29-24-12-11-19(13-23(24)27-25)22-15-20(17-7-3-1-4-8-17)14-21(26-22)18-9-5-2-6-10-18/h1-15H,16H2,(H,27,28) |
InChI Key |
RFYMGPDDAISVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C3=CC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-2-pyridinyl)-1H-benzimidazole
- 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid
- Propanedioic acid, [(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-, diethylester
Uniqueness
6-(4,6-diphenyl-2-pyridinyl)-2H-1,4-benzothiazin-3(4H)-one stands out due to its unique benzothiazine-pyridine fused structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
